molecular formula C16H8F4N2O2 B6299691 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate CAS No. 95052-83-8

3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate

Cat. No. B6299691
Key on ui cas rn: 95052-83-8
M. Wt: 336.24 g/mol
InChI Key: RGINWTPHNJAHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04752338

Procedure details

621 g of phosgene are condensed in 2.3 l of chlorobenzene at about 0° C. 353 g of 1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane, dissolved in 1.2 l of chlorobenzene, are slowly added at a temperature of -10° C. to +10° C. The batch is heated up to 120° C. in the course of four hours. Further gaseous phosgene is passed in from about 80° C. The solution becomes clear at 100° to 110° C. Phosgene is passed through the solution at 120° C. for a further 90 minutes. The phosgene still dissolved is then blown out with CO2 and the mixture is subsequently worked up by distillation. 355 g of 1,2-bis-(3-isocyanatophenyl)-1,1,2,2-tetrafluoroethane, boiling point: 145° to 150° C./0.1 mbar, melting point: 139° to 140° C. (purity, according to gas chromatography, 97%) are obtained.
Quantity
621 g
Type
reactant
Reaction Step One
Name
1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane
Quantity
353 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.3 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:7]=[C:8]([C:12]([F:24])([F:23])[C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([NH2:22])[CH:17]=2)([F:15])[F:14])[CH:9]=[CH:10][CH:11]=1.[C:25](=O)=[O:26]>ClC1C=CC=CC=1>[N:22]([C:18]1[CH:17]=[C:16]([C:13]([F:14])([F:15])[C:12]([C:8]2[CH:9]=[CH:10][CH:11]=[C:6]([N:5]=[C:1]=[O:2])[CH:7]=2)([F:23])[F:24])[CH:21]=[CH:20][CH:19]=1)=[C:25]=[O:26]

Inputs

Step One
Name
Quantity
621 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
1,2-bis(3-aminophenyl)-1,1,2,2-tetrafluoroethane
Quantity
353 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C(F)(F)C1=CC(=CC=C1)N)(F)F
Name
Quantity
1.2 L
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
2.3 L
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added at a temperature of -10° C. to +10° C
CUSTOM
Type
CUSTOM
Details
is passed in from about 80° C
CUSTOM
Type
CUSTOM
Details
becomes clear at 100° to 110° C
DISTILLATION
Type
DISTILLATION
Details
the mixture is subsequently worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C=1C=C(C=CC1)C(C(F)(F)C1=CC(=CC=C1)N=C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 355 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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